2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride
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Overview
Description
2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl sulfonyl ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has seen significant advancements in recent years . The sulfonyl group is then introduced through sulfonylation reactions, followed by the attachment of the ethanamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The sulfonyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzylamine: Lacks the sulfonyl group, which may reduce its binding affinity and specificity.
Benzylsulfonyl ethanamine: Lacks the trifluoromethyl group, which may affect its overall reactivity and stability.
Uniqueness
2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfonyl groups. This combination enhances its chemical stability, reactivity, and potential for biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S.ClH/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14;/h1-3,6H,4-5,7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFIEXAPQGMOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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